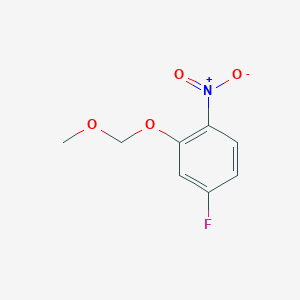

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene

Vue d'ensemble

Description

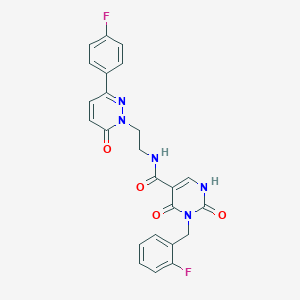

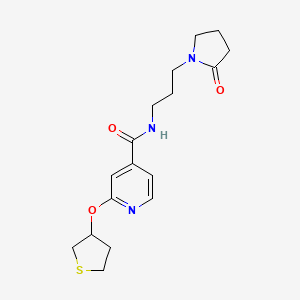

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene, also known as FMNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMNB is a nitroaromatic compound that contains a fluoro and methoxy group on its benzene ring. It is a yellow crystalline solid that is sparingly soluble in water, but soluble in organic solvents.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene and its derivatives have been a subject of interest in synthetic chemistry. For instance, Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, in high yield and characterized it using X-ray crystallography and various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).

Reaction Studies

The reaction kinetics and substitution patterns of fluoro-nitrobenzene compounds have been extensively studied. For example, Bamkole et al. (1973) measured ortho:para ratios in the reaction of fluoro-nitrobenzenes with various anions, providing insights into the steric and solvation effects in these reactions (Bamkole, Hirst, & Udoessien, 1973).

Microwave Mediated Reduction

Spencer et al. (2008) explored the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics. Their study showed that 4-fluoronitrobenzene could be efficiently reduced to 4-fluoroaniline under specific conditions (Spencer, Rathnam, Patel, & Anjum, 2008).

Theoretical Studies

Chen and Chieh (2002) conducted a density functional theory study to understand the internal rotational barriers of some aromatic nitro compounds, including fluoro-nitrobenzene derivatives. Their work provides insights into the molecular geometries and rotational dynamics of these compounds (Chen & Chieh, 2002).

Ordering in Dielectric Medium

Ojha (2005) performed a statistical analysis on the molecular ordering of smectogenic compounds, including fluoro-nitrobenzene derivatives, in dielectric media. This study is important for understanding the interactions and ordering of these molecules under different conditions (Ojha, 2005).

Propriétés

IUPAC Name |

4-fluoro-2-(methoxymethoxy)-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIZRXPPCYEUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)

![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)

![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/no-structure.png)

![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)